(4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid
Overview
Description
(4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid: is a boronic acid derivative with a complex molecular structure. It is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. The process may include:
Bromination: : The pyrrolopyridine core is brominated to introduce a bromine atom at the desired position.
Trimethylsilyl Ether Formation: : The brominated compound is then reacted with 2-(trimethylsilyl)ethanol to form the trimethylsilyl ether derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar steps but with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound is primarily used in cross-coupling reactions , particularly the Suzuki-Miyaura reaction. It can also undergo:
Oxidation: : Conversion to the corresponding pyrrolopyridine oxide.
Reduction: : Reduction of the boronic acid group to borane derivatives.
Substitution: : Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: : Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA.
Reduction: : Reducing agents like sodium borohydride.
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Suzuki-Miyaura Coupling: : Biaryl compounds.
Oxidation: : Pyrrolopyridine oxides.
Reduction: : Borane derivatives.
Substitution: : Substituted pyrrolopyridines.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: : As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: : In the study of biological molecules and pathways involving boronic acids.
Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : In the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which (4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid exerts its effects involves its role as a boronic acid in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with aryl halides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically related to the formation of biaryl compounds, which are important in various chemical and biological processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the trimethylsilyl ether group and the boronic acid moiety. Similar compounds include other boronic acids and pyrrolopyridine derivatives, but the combination of these functional groups in this particular compound sets it apart.
List of Similar Compounds
Boronic Acids: : Various boronic acids used in cross-coupling reactions.
Pyrrolopyridine Derivatives: : Other pyrrolopyridine compounds with different substituents.
Properties
IUPAC Name |
[4-chloro-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-2-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BClN2O3Si/c1-21(2,3)7-6-20-9-17-12(14(18)19)8-10-11(15)4-5-16-13(10)17/h4-5,8,18-19H,6-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPZZZQISULCMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CN=C2N1COCC[Si](C)(C)C)Cl)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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